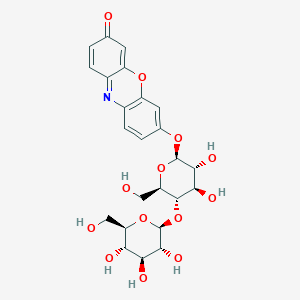

Resorufin beta-D-cellobioside

Description

Contextualization of Cellulolytic Enzyme Research and Applications

Cellulolytic enzymes, or cellulases, are a class of enzymes that catalyze the breakdown of cellulose (B213188), a major component of plant cell walls. The study of these enzymes is of paramount importance due to their vast range of applications across various industries. In the context of biofuel production, cellulases are essential for the conversion of lignocellulosic biomass into fermentable sugars, a critical step in producing bioethanol. They also play a significant role in the textile industry for processes like 'biostoning' of denim, in the food industry for clarifying fruit juices, and in the paper and pulp industry for de-inking and improving fiber properties. Furthermore, understanding cellulase (B1617823) activity is crucial in agriculture for processes like composting and in environmental science for the bioremediation of cellulosic waste. Plant cellulases are also integral to many aspects of plant development, including fruit softening and abscission researchgate.net. The efficiency and cost-effectiveness of these applications are directly linked to the activity of the cellulases employed, making the development of robust and sensitive assays for their quantification a major research focus.

Role of Fluorogenic Substrates in Enzyme Activity Quantitation

Fluorogenic substrates are indispensable tools for the detection and quantification of enzyme activity with high sensitivity and specificity cymitquimica.comscbt.com. These molecules are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. The enzymatic reaction, typically a hydrolysis, cleaves a bond in the substrate, releasing a highly fluorescent molecule, known as a fluorophore. The intensity of the fluorescence emitted is directly proportional to the amount of fluorophore released and, consequently, to the activity of the enzyme. This principle allows for real-time monitoring of enzyme kinetics and is particularly advantageous for high-throughput screening of enzyme inhibitors or activators scbt.com.

In the context of cellulase research, fluorogenic substrates like Resorufin (B1680543) beta-D-cellobioside offer a significant advantage over traditional methods, such as those that measure the release of reducing sugars. The fluorometric assay is generally more sensitive, requires smaller sample volumes, and can be performed continuously, providing a dynamic view of the enzymatic reaction nih.govelsevierpure.com.

The enzymatic hydrolysis of Resorufin beta-D-cellobioside by cellulase releases the fluorophore resorufin. Resorufin is distinguished by its long-wavelength fluorescence, with excitation and emission maxima at approximately 571 nm and 585 nm, respectively nih.govresearchgate.netbiosynth.com. This is particularly beneficial as it minimizes interference from the autofluorescence of other sample components, which typically occurs at shorter wavelengths adipogen.com. Furthermore, resorufin has a relatively low pKa of 5.8, which means it remains significantly fluorescent even at acidic pH values where many cellulases exhibit optimal activity nih.govresearchgate.netnih.gov.

Historical Development and Significance of this compound

The development of this compound as a fluorogenic substrate for cellulase activity was a significant advancement in the field. A 2007 study detailed a simple and reliable continuous assay for measuring cellulase activity from various species using this substrate nih.govelsevierpure.com. This method allowed for the continuous measurement of fluorescence turnover at or near physiological pH values nih.gov. The synthesis of this compound involves a multi-step process, which has been refined to allow for its production from readily available starting materials like per-O-acetyl cellobiose (B7769950) nih.govoup.com.

The significance of this compound lies in its ability to provide a sensitive and continuous assay for cellulase activity researchgate.net. For instance, a study using purified cellulase from the fungus Trichoderma reesei determined the kinetic parameters Km to be 112 µM and Vmax to be 0.000673 µmol/mL/min with this substrate nih.govelsevierpure.com. This level of detail is crucial for understanding enzyme efficiency and for comparing the activity of cellulases from different sources, such as from the plant Arabidopsis thaliana and the fungus Aspergillus niger nih.gov. The development of this substrate has facilitated a deeper understanding of cellulase function and has become a valuable tool in fields ranging from basic research to industrial biotechnology .

Data Tables

Table 1: Properties of Resorufin and this compound

| Property | Resorufin | This compound |

| Molecular Formula | C₁₂H₇NO₃ | C₂₄H₂₇NO₁₃ biosynth.combiosynth.com |

| Molecular Weight | 213.19 g/mol | 537.47 g/mol biosynth.combiosynth.com |

| Excitation Maximum | ~571 nm nih.govresearchgate.netbiosynth.com | - |

| Emission Maximum | ~585 nm nih.govresearchgate.netbiosynth.com | - |

| pKa | 5.8 nih.govresearchgate.netnih.gov | - |

| CAS Number | 635-78-9 | 1000404-48-7 biosynth.combiosynth.com |

Table 2: Kinetic Parameters of Trichoderma reesei Cellulase with this compound

| Parameter | Value | Reference |

| Km | 112 µM | nih.govelsevierpure.com |

| Vmax | 0.000673 µmol/mL/min | nih.govelsevierpure.com |

Structure

3D Structure

Properties

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO13/c26-7-15-17(29)18(30)20(32)24(36-15)38-22-16(8-27)37-23(21(33)19(22)31)34-10-2-4-12-14(6-10)35-13-5-9(28)1-3-11(13)25-12/h1-6,15-24,26-27,29-33H,7-8H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZBZWYVMLGTKN-ALYNCGSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Basis and Spectroscopic Profile of Resorufin Beta D Cellobioside As a Fluorogenic Probe

Enzymatic Hydrolysis Mechanism Leading to Resorufin (B1680543) Release

Resorufin beta-D-cellobioside is specifically designed as a substrate for cellulolytic enzymes, such as β-glucosidase. The core of its function lies in the enzymatic cleavage of the glycosidic bond that links the cellobiose (B7769950) moiety to the resorufin molecule. biosynth.comadipogen.com Cellulases, a class of enzymes that break down cellulose (B213188), catalyze this hydrolysis. researchgate.netfrontiersin.org The reaction severs the beta-glycosidic linkage, releasing the disaccharide cellobiose and the fluorophore, resorufin. nih.gov This enzymatic action is the critical step that transforms the non-fluorescent substrate into a detectable, fluorescent product. sigmaaldrich.com

Principles of Fluorescence Generation and "Turn-On" Sensing

The utility of this compound as a probe is based on a "turn-on" fluorescence mechanism. In its intact, glycosylated form, the resorufin molecule's fluorescence is quenched. The bulky cellobiose group sterically hinders the electronic transitions required for fluorescence emission.

Upon enzymatic hydrolysis and the release of resorufin, this quenching effect is removed. The free resorufin molecule can readily absorb light at its excitation maximum and subsequently emit this energy as fluorescence. mdpi.com This transition from a non-fluorescent to a highly fluorescent state provides a distinct and measurable signal that is directly proportional to the enzymatic activity. researchgate.netsookmyung.ac.kr This "off-on" switch is a hallmark of effective fluorogenic probes, enabling high sensitivity and low background interference. researchgate.netrsc.org

Characterization of Resorufin Excitation and Emission Spectra

The released resorufin possesses well-defined spectroscopic properties that are crucial for its detection. The molecule exhibits a strong absorption of light in the yellow-orange region of the visible spectrum and emits light in the orange-red region.

| Property | Wavelength (nm) |

| Excitation Maximum | ~571 |

| Emission Maximum | ~585 |

| Data derived from multiple sources. researchgate.netnih.govaatbio.comaatbio.combiosynth.comresearchgate.net |

These long-wavelength excitation and emission maxima are advantageous as they minimize interference from autofluorescence commonly found in biological samples, which typically occurs at shorter wavelengths. adipogen.com

Influence of pH on Resorufin Fluorescence and Assay Performance at Physiological Conditions

The fluorescence intensity of resorufin is significantly influenced by the pH of the surrounding medium. Resorufin has a pKa of approximately 5.8. researchgate.netnih.gov Above this pH, the molecule exists predominantly in its anionic, phenolate (B1203915) form, which is highly fluorescent. researchgate.net Below the pKa, the protonated form prevails, which exhibits significantly reduced fluorescence. researchgate.net

This pH dependence is a critical consideration for assay design. For optimal performance, assays using resorufin-based probes are typically conducted at or near neutral to slightly alkaline pH to ensure maximal fluorescence of the liberated resorufin. researchgate.net However, the relatively low pKa of resorufin allows for reliable measurements even at slightly acidic conditions, which is relevant for studying enzymes that have acidic pH optima. nih.gov For instance, at a physiological pH of 6.5, resorufin retains approximately 50% of its maximum fluorescence intensity, providing a sufficient signal for detection. biosynth.com The fluorescence of resorufin is generally stable across a pH range of 6.5 to 9.0. biosynth.com

Diverse Research Applications of Resorufin Beta D Cellobioside Across Biological Disciplines

Assessment of Microbial Cellulolytic and Cellobiase Activity

The enzymatic breakdown of cellulose (B213188) by microorganisms is a critical process in global carbon cycling and has significant implications for various biotechnological applications, including biofuel production. Resorufin (B1680543) beta-D-cellobioside serves as a valuable tool for quantifying the activity of cellulolytic enzymes and cellobiases secreted by a diverse range of microorganisms.

Characterization of Enzyme Activity in Fungi (e.g., Trichoderma reesei, Aspergillus niger)

Fungi, particularly species like Trichoderma reesei and Aspergillus niger, are prolific producers of cellulases and are extensively studied for their roles in biomass degradation. Resorufin beta-D-cellobioside has been effectively employed to characterize the cellulolytic activity of enzymes from these fungi.

In a study utilizing purified cellulase (B1617823) from Trichoderma reesei, a continuous assay with this compound was developed. This assay demonstrated that the enzyme follows Michaelis-Menten kinetics, and key kinetic parameters were determined. nih.gov The Michaelis constant (Km) was found to be 112 µM, and the maximum velocity (Vmax) was 0.000673 µmol/mL/min. nih.govresearchgate.net This method provides a simple and reliable procedure for the continuous measurement of cellulase activity at or near physiological pH values, owing to the pKa of resorufin being 5.8. nih.govresearchgate.net

For Aspergillus niger, methods have been developed to perform assays using cellulases isolated from this fungal species with this compound. nih.gov While specific kinetic data from this substrate are not as extensively published as for T. reesei, the substrate is used to measure the activity of β-glucosidases, which are crucial for the final step of cellulose hydrolysis.

| Fungus | Enzyme Type | Substrate | Kinetic Parameter | Value |

| Trichoderma reesei | Cellulase | This compound | Km | 112 µM |

| Trichoderma reesei | Cellulase | This compound | Vmax | 0.000673 µmol/mL/min |

| Aspergillus niger | Cellulase/Beta-glucosidase | This compound | - | Assay method developed |

Profiling Cellulase Production in Bacterial Strains (e.g., Clostridium cellulovorans)

Bacteria also play a significant role in cellulose degradation. Clostridium cellulovorans is an anaerobic bacterium known for producing a multi-enzyme complex called the cellulosome, which efficiently degrades plant cell walls. While direct studies profiling the cellulase production of Clostridium cellulovorans using this compound are not extensively detailed in the provided search results, the principles of the assay make it a suitable candidate for such investigations. The substrate's sensitivity would allow for the detection and quantification of cellulase and beta-glucosidase activity in bacterial cultures, enabling researchers to study the regulation of cellulase gene expression and the efficiency of the cellulosome.

High-Throughput Screening of Microbial Growth Conditions for Enzyme Expression

The production of industrial enzymes often requires the optimization of microbial growth conditions to maximize yield. This compound is well-suited for high-throughput screening (HTS) applications due to its fluorescent readout. scbt.com Assays can be miniaturized into microplate formats, allowing for the rapid and simultaneous testing of numerous culture conditions (e.g., different carbon sources, pH levels, temperatures, and media compositions). The fluorescence intensity directly correlates with enzyme activity, enabling the identification of conditions that enhance cellulase expression. This HTS capability accelerates the development of efficient and cost-effective enzyme production processes.

Analysis of Glycoside Hydrolase Activity in Plant Systems

In plants, glycoside hydrolases, including cellulases and beta-glucosidases, are involved in various physiological processes such as cell wall remodeling during growth and development, and defense against pathogens.

In Planta Visualization of Cellulase and Beta-Glucosidase Activities (e.g., Arabidopsis thaliana)

This compound has been utilized for the in planta visualization of cellulase and beta-glucosidase activities in the model plant Arabidopsis thaliana. nih.gov By applying the substrate to plant tissues, researchers can observe the spatial and temporal patterns of enzyme activity through fluorescence microscopy. For instance, studies on Arabidopsis stems have revealed that cellulase and beta-glucosidase activities are most prominent in the secondary cell walls of xylem cells and interfascicular fibers. nih.gov This direct visualization provides valuable insights into the roles of these enzymes in plant cell wall biology. The release of the fluorescent resorufin at the site of enzyme activity allows for a detailed mapping of where cellulose degradation is occurring within the plant tissues. nih.gov

| Plant System | Tissue | Localized Enzyme Activity |

| Arabidopsis thaliana | Inflorescent stems | Secondary cell walls of xylem and interfascicular fibers |

Applications in Plant Molecular Biology and Agricultural Research

This compound serves as a valuable analytical tool in plant science, primarily for the real-time measurement and visualization of cellulase activity. Cellulases are critical enzymes involved in the modification of plant cell walls, a process central to plant growth, development, and defense. The use of this fluorogenic substrate allows researchers to investigate the complex dynamics of cellulose degradation within plant tissues.

In fundamental plant biology, this compound has been used to detect cellulase activity in model organisms such as Arabidopsis thaliana. researchgate.netnih.gov Assays using this substrate have successfully quantified cellulase activity from plant extracts, providing a simple and reliable method for studying enzymes that regulate cell wall plasticity. researchgate.netnih.gov Furthermore, its application extends to in-situ analysis, enabling the visualization of enzymatic activity directly within plant tissues. For instance, it can reveal the specific locations of cellulase and β-glucosidase activity, such as in the secondary cell walls of xylem and interfascicular fibers in an Arabidopsis stem.

From an agricultural research perspective, monitoring cellulase activity is crucial for several applications:

Biofuel Production: A primary focus of agricultural biotechnology is the conversion of lignocellulosic biomass (non-food plant material) into biofuels. gbiosciences.comescholarship.org The efficiency of this process is heavily dependent on the enzymatic breakdown of cellulose into fermentable sugars. gbiosciences.comescholarship.org this compound provides a sensitive substrate for screening and characterizing novel cellulases from various sources (fungal, bacterial) that can improve the efficiency of biomass degradation. researchgate.net

Plant-Pathogen Interactions: Many plant pathogens, particularly fungi, secrete a host of cell wall-degrading enzymes, including cellulases, to break down the plant's physical barriers and facilitate infection. researchgate.net By using this compound, researchers can study the activity of these pathogenic enzymes. This can aid in understanding disease mechanisms and in screening for compounds that inhibit pathogen-derived cellulases, potentially leading to new strategies for disease control.

The properties of the substrate allow for continuous measurement of enzymatic reactions, which is a significant advantage over endpoint assays when studying enzyme kinetics and inhibition. researchgate.net

| Research Area | Organism/System | Application of this compound | Reference |

| Plant Physiology | Arabidopsis thaliana | Quantifying cellulase activity in plant extracts. | researchgate.netnih.gov |

| Plant Anatomy | Arabidopsis thaliana Stems | In-situ visualization of cellulase/β-glucosidase activity in xylem. | |

| Biofuel Research | Fungi (Trichoderma reesei), Bacteria | Characterizing and screening for highly active cellulases for biomass conversion. | researchgate.net |

| Plant Pathology | Plant-pathogenic fungi | Studying the activity of secreted cellulases during infection. | researchgate.net |

Contribution to Enzymology and Glycosidase Inhibitor Research

This compound is an excellent substrate for developing high-throughput screening (HTS) assays to identify novel modulators—inhibitors or activators—of cellulases and other β-glucosidases. The goal of such screens is to rapidly test large libraries of chemical compounds for their effect on enzyme activity. The optical properties of the resorufin system are highly amenable to the automated, microplate-based formats used in HTS. nih.gov

The principle of an HTS assay for glycosidase inhibitors using this substrate is straightforward. The enzyme (e.g., a cellulase) is incubated with the substrate this compound in the wells of a microtiter plate. The enzyme cleaves the substrate, producing a fluorescent signal from the released resorufin that increases over time. When a test compound from a chemical library is added to the reaction, its effect on the enzyme's activity can be measured:

An inhibitor will decrease the rate of resorufin production, resulting in a lower fluorescent signal compared to a control well with no compound.

An activator would increase the reaction rate, yielding a higher fluorescent signal.

The suitability of resorufin-based substrates for HTS is well-established for other glycosidases, such as α-glucosidase, where they have been used to screen for potential therapeutics for diseases like Pompe disease. nih.govresearchgate.net The key advantages that make this compound ideal for HTS include:

Homogeneous Assay Format: The assay is a simple "mix-and-read" procedure, requiring no separation or washing steps, which is ideal for automation. nih.gov

Fluorometric Detection: Fluorescence is an extremely sensitive detection method, allowing for the use of very small quantities of enzyme and substrate, thus reducing costs. researchgate.net

Long-Wavelength Emission: Resorufin fluoresces at a long wavelength (emission ~585 nm), which minimizes interference from the autofluorescence of common library compounds and biological materials. researchgate.net

Robustness: Assays using resorufin substrates have been shown to be robust and sensitive, yielding high Z'-factor values, a statistical measure of assay quality in HTS. researchgate.net

Such screening platforms are critical for discovering new molecules for various industrial and therapeutic applications, from improving biofuel production by finding enzymes resistant to product inhibition to identifying novel antifungal agents that target fungal cellulases. researchgate.netabcam.com

Comparative Analysis and Methodological Considerations for Resorufin Beta D Cellobioside Based Assays

Advantages of Resorufin (B1680543) beta-D-Cellobioside Over Conventional Chromogenic and Other Fluorogenic Substrates

The utility of an enzyme substrate is defined by its sensitivity, specificity, and suitability for the specific assay conditions. Resorufin beta-D-cellobioside offers distinct advantages over traditional substrates in several key areas.

A significant advantage of this compound lies in the physicochemical properties of its fluorescent product, resorufin. Resorufin has a low pKa of 5.8 and emits fluorescence at a long wavelength. nih.govresearchgate.netnih.gov The low pKa allows the product to remain fluorescent in acidic conditions, which is the optimal pH for many cellulase (B1617823) enzymes. researchgate.netnih.gov This is a notable improvement over other fluorophores like 4-methylumbelliferone, whose fluorescence diminishes at lower pH values. nih.gov

The long-wavelength excitation and emission spectra of resorufin (typically around 571 nm and 585 nm, respectively) are also highly beneficial. nih.gov These wavelengths are outside the range where autofluorescence from common biological molecules (like NADH and flavins) and synthetic compounds typically occurs. nih.gov This spectral separation minimizes background noise and enhances the signal-to-noise ratio, leading to higher sensitivity. nih.gov

| Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | pKa | Comments |

|---|---|---|---|---|

| Resorufin | 571 | 585 | 5.8 | Maintains fluorescence at acidic pH; less spectral overlap with biological autofluorescence. nih.govresearchgate.netnih.gov |

| 4-Methylumbelliferone (4-MU) | ~365 | ~445 | ~7.8 | Fluorescence is pH-dependent and significantly reduced in acidic conditions. nih.gov |

Assays conducted in complex matrices such as cell lysates, fermentation broths, or environmental samples are often plagued by high background signals. researchgate.net Chromogenic substrates can be particularly problematic, as endogenous colored compounds can interfere with absorbance readings. researchgate.net Fluorogenic assays using this compound largely circumvent this issue. The shift to longer wavelengths for excitation and emission significantly reduces interference from other chromogenic and fluorescent components that may be present in the sample matrix. researchgate.netnih.gov This characteristic makes this compound a more robust substrate for measuring cellulase activity directly in complex biological systems without extensive sample purification. researchgate.net

Potential Challenges and Limitations in Assay Design and Data Interpretation

While advantageous, the use of this compound is not without its challenges. Careful consideration of assay design is necessary to ensure accurate and reproducible results.

In assays involving whole cells, the localization of the enzymatic activity and the diffusion of the fluorescent product are critical factors. Upon cleavage of this compound, the resorufin product is released. In cellular contexts, this soluble product diffuses away from the site of enzymatic activity into the surrounding medium. This diffusion can complicate efforts to localize enzyme activity to specific cells or subcellular compartments. Furthermore, in high-density cell cultures, the relationship between cell number and fluorescence intensity can become non-linear if not carefully calibrated, as the rate of substrate conversion may be limited by factors other than enzyme concentration. nih.gov

Despite the advantages of long-wavelength fluorescence, certain components within a sample can still interfere with the assay. Some drugs and synthetic compounds may exhibit intrinsic fluorescence in the same spectral region as resorufin or may quench its fluorescence. For example, studies on the related resazurin (B115843)/resorufin system have shown that certain EGFR inhibitors can alter fluorescence readings, leading to inaccurate viability assessments. nih.gov Additionally, molecules like cyclodextrins, sometimes used in drug formulations, can form complexes with resorufin, leading to an enhancement of its fluorescence signal and potential overestimation of enzyme activity. mdpi.com The metabolic state of cells can also influence the reduction of resazurin to resorufin, a process relevant to the stability of the fluorescent signal in some biological assays.

Strategies for Mitigating Assay Interferences and Enhancing Specificity

To address the potential challenges, several strategies can be implemented to improve the accuracy and specificity of assays using this compound.

A primary strategy is the optimization of assay conditions. This includes determining the ideal substrate concentration, incubation time, and, in cellular assays, cell density. nih.gov Prolonged incubation times or high cell concentrations can lead to substrate depletion and a loss of linearity in the response. nih.gov

Another key approach is the removal of interfering substances. For instance, if a sample contains compounds suspected of interfering with the assay, a pre-assay cleanup step or, in the case of cell-based assays with drugs, removing the drug-containing medium prior to adding the substrate can be effective. nih.gov

To enhance specificity, particularly when assaying for a specific type of cellulase within a mixture of enzymes, the use of specific inhibitors is recommended. For example, when measuring the activity of exoglucanases, which act on this compound, the interference from β-glucosidases can be eliminated by adding a specific inhibitor like D-glucono-1,5-delta-lactone. nih.gov This ensures that the measured activity is attributable to the enzyme of interest.

| Challenge | Potential Impact | Mitigation Strategy |

|---|---|---|

| Signal Diffusion (Cellular Assays) | Poor spatial resolution of enzyme activity. | Endpoint assays, kinetic measurements with careful calibration, imaging techniques. |

| Non-linearity at High Cell Density | Inaccurate quantification of activity. nih.gov | Optimize cell seeding density; establish a standard curve to ensure linearity. nih.gov |

| Interference from Sample Components (e.g., drugs, cyclodextrins) | False positive or negative results. nih.govmdpi.com | Remove interfering media/compounds before assay; run appropriate vehicle controls. nih.gov |

| Interference from Other Enzymes (e.g., β-glucosidases) | Overestimation of target enzyme activity. nih.gov | Add specific inhibitors for non-target enzymes (e.g., D-glucono-1,5-delta-lactone). nih.gov |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Resorufin |

| 4-Methylumbelliferone |

| NADH (Nicotinamide adenine dinucleotide) |

| Resazurin |

| Cyclodextrins |

| D-glucono-1,5-delta-lactone |

| β-glucosidase |

Emerging Research Avenues and Future Directions for Resorufin Beta D Cellobioside

Development of Next-Generation Resorufin-Based Probes with Enhanced Selectivity or Properties

The core structure of Resorufin (B1680543) beta-D-cellobioside offers a versatile platform for the development of next-generation probes with tailored properties. A primary focus of ongoing research is the enhancement of selectivity for specific cellulases or glycoside hydrolases within complex enzymatic mixtures. This can be achieved through several strategies:

Modification of the Recognition Moiety: The cellobioside unit can be chemically modified to favor binding to the active sites of specific cellulase (B1617823) families. This could involve altering the glycosidic linkage, introducing different sugar units, or adding functional groups that interact with specific amino acid residues in the target enzyme's active site. Such modifications aim to create probes that can distinguish between endoglucanases, exoglucanases, and β-glucosidases, or even between different isoforms of the same enzyme.

Modulation of the Fluorophore: While resorufin offers excellent photophysical properties, including a high fluorescence quantum yield and long emission wavelength, modifications to the resorufin core could further enhance its utility. rsc.org Strategies may include the introduction of substituents to shift the excitation and emission wavelengths to the near-infrared region, thereby minimizing autofluorescence in biological samples and enabling deeper tissue penetration for in vivo imaging. nih.gov Furthermore, the development of probes with improved photostability would be beneficial for long-term imaging experiments.

"Turn-on" and Ratiometric Probes: Future designs may incorporate "turn-on" mechanisms where the probe is completely non-fluorescent until enzymatic cleavage, leading to a higher signal-to-noise ratio. nih.gov Ratiometric probes, which exhibit a shift in their fluorescence emission or excitation wavelength upon enzymatic activity, are another promising avenue. These probes provide a built-in correction for variations in probe concentration, illumination intensity, and other environmental factors, leading to more quantitative and reliable measurements.

These advancements will lead to a toolkit of highly specific and sensitive probes, enabling researchers to dissect the roles of individual enzymes in complex biological processes with greater precision.

| Probe Modification Strategy | Desired Outcome | Potential Impact |

| Alteration of the cellobioside unit | Enhanced selectivity for specific cellulase families | Ability to study the function of individual enzymes in complex mixtures. |

| Modification of the resorufin core | Red-shifted fluorescence, improved photostability | Reduced background signal, deeper tissue imaging, and suitability for long-term studies. |

| "Turn-on" fluorescence mechanisms | Higher signal-to-noise ratio | Increased sensitivity for detecting low levels of enzyme activity. |

| Ratiometric fluorescence response | Quantitative and reliable measurements | More accurate determination of enzyme kinetics and activity levels in situ. |

Application in Advanced Bioimaging Techniques for Spatiotemporal Enzyme Activity Mapping

The visualization of enzyme activity within living cells and tissues provides invaluable information about biological processes. The fluorescent nature of the resorufin product makes Resorufin beta-D-cellobioside a candidate for advanced bioimaging techniques, allowing for the spatiotemporal mapping of cellulase activity with unprecedented resolution.

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy have been successfully used with resorufin-based labels to achieve sub-diffraction limit resolution imaging of cellular structures. researchgate.net The application of this compound in conjunction with super-resolution microscopy could enable the visualization of cellulase activity at the single-molecule level. nih.govsemanticscholar.orgresearchgate.net This would allow researchers to observe enzymatic processes in real-time within specific subcellular compartments or in close proximity to the cell membrane.

Förster Resonance Energy Transfer (FRET): FRET-based biosensors are powerful tools for studying molecular interactions and enzyme activity in living cells. nih.gov A FRET-based probe for cellulase activity could be designed by linking a donor fluorophore to one end of the cellobioside moiety and an acceptor (quencher) to the other. In the intact probe, the fluorescence of the donor would be quenched. Upon cleavage by a cellulase, the donor and acceptor would separate, leading to an increase in donor fluorescence. bachem.com This would provide a highly sensitive and dynamic readout of enzyme activity.

In Vivo Imaging: The long-wavelength emission of resorufin makes it suitable for in vivo imaging studies in small animal models. rsc.org The development of cell-permeable this compound analogs could allow for the non-invasive imaging of cellulase activity in the context of a whole organism. This has potential applications in studying gut microbiome activity, the progression of microbial infections, and the efficacy of enzyme-targeted therapies.

The integration of this compound with these advanced imaging modalities will provide a more detailed and dynamic understanding of the role of cellulases in health and disease.

Expansion of Applications in Complex Biological Systems and Environmental Matrices

While initially developed for in vitro enzyme assays, the application of this compound is expanding to more complex and environmentally relevant systems. This allows for the study of cellulase activity in its native context, providing more physiologically and ecologically relevant data.

Microbial Communities and Biofilms: The degradation of cellulose (B213188) by microbial consortia is a fundamental process in many ecosystems and industrial applications. This compound can be used to probe cellulase activity within complex microbial communities, such as those found in the gut of herbivores, termite guts, or industrial bioreactors. nih.govnih.govmdpi.com This can help to identify key microbial players in cellulose degradation and to understand the division of labor within these communities.

Soil and Environmental Samples: Cellulase activity is a key indicator of soil health and nutrient cycling. The use of this compound and similar fluorogenic substrates allows for the sensitive measurement of cellulase activity in soil extracts and other environmental samples. nih.gov This can be used to assess the impact of different land management practices, pollution, and climate change on soil microbial function.

Biomass Degradation: The efficient enzymatic degradation of lignocellulosic biomass is a critical step in the production of biofuels and other bio-based products. Fluorogenic substrates like this compound can be used to monitor cellulase activity in real-time during biomass pretreatment and hydrolysis. rsc.org This can help to optimize enzymatic cocktails and process conditions for more efficient biofuel production.

The application of this compound in these complex systems is providing valuable insights into the role of cellulases in a wide range of ecological and industrial processes.

| Application Area | Research Focus | Significance |

| Microbial Communities | Studying enzymatic activity in gut microbiomes, biofilms, and bioreactors. | Understanding microbial ecology and optimizing industrial bioprocesses. |

| Environmental Matrices | Assessing cellulase activity in soil and water samples. | Monitoring ecosystem health and the impact of environmental changes. |

| Biomass Conversion | Real-time monitoring of cellulose degradation for biofuel production. | Improving the efficiency and cost-effectiveness of renewable energy technologies. |

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Enzymatic Studies

To gain a holistic understanding of the role of cellulases in biological systems, it is essential to integrate data from different levels of biological organization. The quantitative data on enzyme activity obtained using this compound can be a valuable component of systems biology and multi-omics studies. nih.govberscience.org

Connecting Enzyme Activity to Gene Expression: By combining fluorogenic cellulase assays with transcriptomics (RNA-seq) or proteomics, researchers can correlate changes in enzyme activity with the expression levels of the corresponding genes or proteins. This can help to identify the specific enzymes responsible for cellulose degradation under different conditions and to understand the regulatory networks that control their expression.

Metagenomics and Functional Screening: In complex microbial communities, metagenomics can be used to identify the full complement of genes encoding carbohydrate-active enzymes. researchgate.netnih.govnih.gov Functional screening of metagenomic libraries using this compound can then be used to identify novel cellulases with desired properties, such as high activity, stability, or specific substrate preferences.

Metabolomics: The degradation of cellulose produces a range of soluble sugars that can be further metabolized by the cell. Metabolomics can be used to profile these downstream metabolic products. By combining this with data on cellulase activity, researchers can build more complete models of cellulose utilization pathways.

The integration of data from this compound with other 'omics' technologies will provide a more comprehensive and systems-level understanding of cellulose degradation, from the gene to the ecosystem. This will be crucial for a wide range of applications, from improving biofuel production to understanding the role of the gut microbiome in human health.

Q & A

Q. How can researchers ensure compliance with open science mandates when publishing this compound data?

- Methodological Answer :

- Metadata standards : Annotate datasets with experimental conditions (e.g., pH, temperature, substrate lot numbers) using FAIR principles .

- Code sharing : Upload analysis pipelines (e.g., Python/R scripts for fluorescence normalization) to GitHub or Figshare .

- Peer review transparency : Disclose all conflicts of interest and provide raw data to reviewers during manuscript submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.